1,3-Bis(tert-butylperoxyisopropyl)benzene

Description

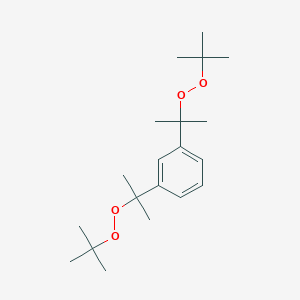

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-tert-butylperoxypropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(2,3)21-23-19(7,8)15-12-11-13-16(14-15)20(9,10)24-22-18(4,5)6/h11-14H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRWPVTUQDJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(C)(C)C1=CC(=CC=C1)C(C)(C)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862872 | |

| Record name | 1,1'-[1,3-Phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) peroxide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-81-9 | |

| Record name | 1,3-Bis(tert-butylperoxyisopropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Phenylenebis(1-methylethylidene))bis(tert-butyl) peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[1,3-Phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) peroxide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3-phenylenebis(1-methylethylidene)]bis[tert-butyl] peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(tert-butylperoxyisopropyl)benzene (CAS: 2212-81-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Bis(tert-butylperoxyisopropyl)benzene, a bifunctional organic peroxide widely utilized in polymer chemistry. It covers its core properties, safety protocols, and primary applications, presenting data in a clear and accessible format for technical professionals.

Chemical Identification and Core Properties

1,3-Bis(tert-butylperoxyisopropyl)benzene, also known as BIPB, is an organic peroxide characterized by the presence of two tert-butylperoxyisopropyl groups attached to a benzene ring at the 1 and 3 positions.[1] Its primary role is as a crosslinking agent for a variety of polymers.[2][3][4]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2212-81-9 | [1] |

| Molecular Formula | C20H34O4 | [1] |

| Molecular Weight | 338.48 g/mol | [1][5] |

| Appearance | White crystalline solid/powder | [6][7] |

| Melting Point | 49-52 °C | [1][7] |

| Boiling Point | 360 °C (estimated) | [2] |

| Density | 1.042 g/cm³ at 20 °C | [6][7] |

| Solubility in Water | 0.04 mg/L at 20 °C (Insoluble) | [6][7] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, and carbon tetrachloride | [8] |

| Theoretical Active Oxygen | 9.45% | [8] |

| Log Pow | 7.3 at 20 °C |[6] |

Safety and Handling

As an organic peroxide, this compound is classified as a strong oxidizer and may cause fire. It is sensitive to heat and contamination, and a dangerous self-accelerating decomposition can occur.[9]

Table 2: Hazard and Safety Information | Hazard Category | Description | Source(s) | | :--- | :--- | :--- | | GHS Classification | Organic peroxides, Type D; Hazardous to the aquatic environment, Chronic Category 4 |[7] | | Signal Word | Danger |[7] | | Hazard Statements | H242: Heating may cause a fire |[7] | | Primary Hazards | Strong oxidizer, may cause fire, risk of explosion in contact with impact |[7] | | Health Effects | Irritating to eyes; may cause respiratory tract irritation. May be harmful if inhaled or absorbed through the skin. | | First Aid (Eyes) | Flush with plenty of water for at least 15 minutes and seek medical aid.[10] | | First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] | | First Aid (Ingestion) | Do not induce vomiting. Rinse mouth with water and get medical aid.[10] | | First Aid (Inhalation) | Move victim to fresh air. If not breathing, give artificial respiration.[6][10] |

Experimental Protocol: Standard Handling and Storage

-

Engineering Controls : Use in a well-ventilated place, preferably with explosion-proof ventilation equipment.[6][10] Facilities should be equipped with an eyewash station and a safety shower.[10]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[6][11]

-

Skin Protection : Wear chemical-impermeable and fire/flame-resistant gloves and protective clothing.[6][11]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[11][12]

-

-

Handling Precautions : Avoid formation of dust and aerosols.[6] Keep away from heat, sparks, open flames, and other ignition sources.[5][6] Avoid mechanical shock and friction.[10] Use non-sparking tools and ground/bond container and receiving equipment.[5][6]

-

Storage Conditions : Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[6] Keep refrigerated below 4°C (39°F).[10] Do not store near combustible materials or reducing agents.[10] Protect from sunlight.[6]

Experimental Protocol: Spill and Leak Cleanup

-

Immediate Actions : Remove all sources of ignition.[6][12] Evacuate personnel to a safe area.[6]

-

Containment (Small Spills) : Dampen the solid spill material with 60-70% ethanol to reduce dust and reactivity.[12]

-

Cleanup : Carefully vacuum or sweep up the dampened material and place it into a suitable, closed container for disposal.[6] Use spark-proof tools and explosion-proof equipment.[6]

-

Decontamination : Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[12]

-

Disposal : Dispose of contents/container in accordance with federal, state, and local regulations.[6]

Reactivity and Thermal Decomposition

The utility of 1,3-Bis(tert-butylperoxyisopropyl)benzene stems from its controlled thermal decomposition. The peroxide bonds (O-O) are inherently weak and break under thermal stress to form highly reactive free radicals.[13]

Table 3: Thermal Stability and Decomposition Data

| Parameter | Value | Source(s) |

|---|---|---|

| Self-Accelerating Decomposition Temp. (SADT) | 80 °C | [8] |

| 10-hour Half-life Temperature | 114-120 °C | [2][8] |

| 1-hour Half-life Temperature | 134 °C | [2] |

| 1-minute Half-life Temperature | 182 °C | [8] |

| Activation Energy | 152.69 kJ/mol | [2] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, acetone, methane | |

The decomposition process is initiated by heat, which causes homolytic cleavage of the peroxide bonds, generating tertiary oxyradicals. These radicals are the active species that initiate crosslinking reactions in polymers.[14]

Applications in Research and Industry

The primary industrial application of this compound is as a crosslinking agent (also known as a vulcanizing agent) for a wide range of elastomers and thermoplastics.[2][3][15]

-

Polymer Crosslinking : It is used to create three-dimensional networks in polymers such as chlorinated polyethylene (CPE), EPDM rubber, ethylene-vinyl acetate (EVA) copolymers, silicone rubber, nitrile rubber, and fluororubbers.[2]

-

High Efficiency : It is noted for its high crosslinking efficiency. Compared to dicumyl peroxide (DCP), only about two-thirds of the amount is needed to achieve the same crosslinking effect, which also results in less odor in the final product.[2][13]

-

Polymerization Initiator : The free radicals generated during its decomposition can initiate polymerization reactions.[13][14] Its bifunctional nature allows it to initiate two polymer chains, making it an effective initiator.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1,3-Di(Tert-butylperoxy Isopropyl)Benzene - Dolenchem [dolenchem.com]

- 3. indiamart.com [indiamart.com]

- 4. Bis(tert-butyldioxyisopropyl)benzene | 25155-25-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. gestis.dguv.de [gestis.dguv.de]

- 8. ãBis (tert.butylperoxyisopropyl) benzeneãCAS No 25155-25-3 Also Named As Di(tert.butylperoxyisopropyl)benzene and Short Name BIPB and Crosslinking Agent BIPB Counter Type to PERKADOX 14 Manufacturers and Suppliers China - Factory - Richem International [wfrichem.com]

- 9. Bis(tert-butyldioxyisopropyl)benzene | C20H34O4 | CID 11856263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. BIS(TERT-BUTYLDIOXYISOPROPYL)BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 1,3-Bis(tert-butylperoxyisopropyl)benzene | 2212-81-9 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. sihaulichemicals.co.in [sihaulichemicals.co.in]

An In-depth Technical Guide to 1,3-Bis(tert-butylperoxyisopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(tert-butylperoxyisopropyl)benzene, a bifunctional organic peroxide widely utilized in polymer chemistry. This document details its chemical identity, physicochemical properties, primary applications, mechanism of action, and synthesis protocols.

Chemical Identity and Nomenclature

1,3-Bis(tert-butylperoxyisopropyl)benzene, commonly referred to as BIPB, is the meta-isomer of bis(tert-butylperoxyisopropyl)benzene. It is crucial to distinguish it from its para-isomer (1,4-isomer) and mixtures, which are associated with different CAS numbers and may have varying properties. The compound specified in this guide is the 1,3-isomer, primarily identified by CAS number 2212-81-9.

| Identifier | Value |

| IUPAC Name | 1,3-bis(2-tert-butylperoxypropan-2-yl)benzene[1] |

| Common Name | 1,3-Bis(tert-butylperoxyisopropyl)benzene |

| Abbreviation | BIPB |

| CAS Number | 2212-81-9[2][3][4] |

| Molecular Formula | C₂₀H₃₄O₄[3][5] |

| Molecular Weight | 338.49 g/mol [4] |

| InChI Key | UBRWPVTUQDJKCC-UHFFFAOYSA-N[2][4] |

| Synonyms | m-Bis[2-(tert-butylperoxy)-2-propyl]benzene, Perkadox 14, Di(tert-butylperoxyisopropyl)benzene[3][4][6] |

Note: The related CAS number 25155-25-3 typically refers to the para-isomer (1,4-) or a mixture of isomers.[7][8][9][10][11][12][13][14][15]

Physicochemical Properties

The physical and chemical characteristics of 1,3-Bis(tert-butylperoxyisopropyl)benzene determine its handling, storage, and application parameters.

| Property | Value |

| Appearance | White to slightly yellow flakes or granules |

| Melting Point | 43-49 °C[4][16] |

| Boiling Point | 360 °C (estimated)[17][16] |

| Density | 0.974 g/cm³[16] |

| Flash Point | 113 °C[17] |

| Water Solubility | 40 µg/L at 20 °C[4][16] |

| Theoretical Active Oxygen | 9.45%[18] |

| Self-Accelerating Decomposition Temp. (SADT) | 80 °C[17] |

Core Application: Polymer Crosslinking

The principal application of this compound is as a high-efficiency crosslinking agent (also known as a vulcanizing agent) for a wide range of polymers and elastomers.[2][19] Crosslinking imparts significant improvements to the material's mechanical strength, thermal stability, and durability by creating a three-dimensional polymer network.[2]

Key Polymers Crosslinked:

-

Natural and Synthetic Rubbers[2]

The crosslinking process is initiated by the thermal decomposition of the peroxide. The unstable O-O bonds in the molecule break when heated, generating highly reactive tert-butoxy and alkyl free radicals. These radicals then abstract hydrogen atoms from the polymer chains, creating polymer radicals that subsequently combine to form stable carbon-carbon crosslinks.

Caption: Thermal decomposition of 1,3-BIPB to initiate polymer crosslinking.

1,3-Bis(tert-butylperoxyisopropyl)benzene is often considered an upgraded alternative to the more traditional crosslinking agent, Dicumyl Peroxide (DCP).[2][18] It offers several distinct advantages, most notably higher efficiency and a significantly lower odor profile in the final products.[20]

| Feature | 1,3-Bis(tert-butylperoxyisopropyl)benzene (BIPB) | Dicumyl Peroxide (DCP) |

| Crosslinking Efficiency | High; requires approximately 2/3 the dosage of DCP for the same effect.[2][17][16] | Standard |

| Odor | Low to none in final products; often called "odorless DCP".[7][18][20] | Produces noticeable odor (acetophenone byproduct) |

| Scorch Safety | Superior scorch safety and processing stability.[7] | Standard |

| Applications | Ideal for odor-sensitive applications like footwear and consumer goods.[20] | General purpose |

Experimental Protocols: Synthesis

Several methods for the synthesis of 1,3-Bis(tert-butylperoxyisopropyl)benzene have been developed, ranging from traditional multi-step routes to more efficient one-step processes.

A primary and widely documented method involves the acid-catalyzed condensation of di-(2-hydroxyisopropyl)benzene with tert-butyl hydroperoxide.[2] This process typically requires a strong acid catalyst.

Caption: Workflow for the acid-catalyzed synthesis of 1,3-BIPB.

Detailed Protocol Steps:

-

Preparation : The precursor, di-(2-hydroxyisopropyl)benzene, is synthesized from 1,3-diisopropylbenzene via oxidation followed by reduction.[2]

-

Reaction : Di-(2-hydroxyisopropyl)benzene and tert-butyl hydroperoxide are mixed in a suitable solvent such as toluene.[2]

-

Catalysis : A strong acid catalyst, like sulfuric acid or perchloric acid, is added to initiate the condensation dehydration reaction.[2][18]

-

Purification : The reaction is terminated by adding water. The organic phase is separated, washed repeatedly with water and an alkali solution to remove impurities, and finally dried to yield the product.[21]

A more advanced, one-step synthesis has been developed to improve yield and purity under milder conditions.[21]

Protocol Outline:

-

Charging Reactants : Tert-butyl hydroperoxide, 2-isopropyl benzene alcohol, and a catalyst (e.g., NaClO₄) are added to a reaction vessel.[21]

-

Initiation : 70% sulfuric acid is slowly added while maintaining the temperature between 30-55 °C. The reaction proceeds for 30-50 minutes.[21]

-

Termination and Purification : The reaction is stopped with deionized water. The organic layer is then separated, washed, and dried to obtain the final product with a purity of over 95%.[21]

Safety and Handling

As an organic peroxide, 1,3-Bis(tert-butylperoxyisopropyl)benzene is thermally sensitive and requires careful handling.

-

Hazards : Risk of fire and explosion if heated (Hazard Class 5.2, UN 3106). May cause eye and skin irritation.[7]

-

Storage : Store in a cool, dry, well-ventilated area, away from heat sources and incompatible materials like strong acids and reducing agents.[14][17] Storage temperatures should be kept below 45°C.[17]

-

Handling : Avoid exposure to heat, shock, and friction.[12] Use appropriate personal protective equipment (PPE), including gloves and eye/face protection.[16] In case of a spill, do not use combustible absorbents; dampen the material with 60-70% ethanol and transfer to a suitable container.[22]

Conclusion

1,3-Bis(tert-butylperoxyisopropyl)benzene is a highly effective and specialized organic peroxide that serves as a superior crosslinking agent in the polymer industry. Its high efficiency, coupled with the production of low-odor finished materials, makes it an invaluable tool for creating high-performance polymers for a variety of demanding applications. Proper understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and industrial settings.

References

- 1. (1,3-Phenylenebis(1-methylethylidene))bis(tert-butyl) peroxide | C20H34O4 | CID 16654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Bis(tert-butylperoxyisopropyl)benzene | 2212-81-9 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. DI(TERT-BUTYLPEROXYISOPROPYL)BENZENE | 2212-81-9 [chemicalbook.com]

- 5. DI(Tert-butylperoxyisopropyl)benzene | C20H34O4 | CID 16059136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. BIPB Unmasked: Decoding the Differences Between CAS 251... [perodox.com]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. Bis(tert-butyldioxyisopropyl)benzene | 25155-25-3 [chemicalbook.com]

- 10. Bis(tert-butyldioxyisopropyl)benzene | C20H34O4 | CID 11856263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bis(tert-butyldioxyisopropyl)benzene | CAS#:25155-25-3 | Chemsrc [chemsrc.com]

- 12. cymitquimica.com [cymitquimica.com]

- 13. PEROXAN BIB-40 P - Pergan - 25155-25-3 - Peroxides - UPE - Knowde [knowde.com]

- 14. di(tert-butylperoxyisopropyl)benzene (BIPB), 25155-25-3 | Peroxides [polymerization-chem.com]

- 15. indiamart.com [indiamart.com]

- 16. chembk.com [chembk.com]

- 17. 1,3-Di(Tert-butylperoxy Isopropyl)Benzene - Dolenchem [dolenchem.com]

- 18. CN106588735A - Bis(t-butylperoxyisopropyl)benzene production method - Google Patents [patents.google.com]

- 19. CAS # 2212-81-9, 1,3-Bis(tert-butylperoxyisopropyl)benzene, 1,3-Bis(2-tert-butylperoxy-2-propyl)benzene, m-Bis[2-(tert-butylperoxy)-2-propyl]benzene - chemBlink [chemblink.com]

- 20. nbinno.com [nbinno.com]

- 21. CN103058908A - One-step synthetic method for bis(t-butylperoxyisopropyl)benzene - Google Patents [patents.google.com]

- 22. BIS(TERT-BUTYLDIOXYISOPROPYL)BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Free Radical Initiation Mechanism of 1,3-Bis(tert-butylperoxyisopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical initiation mechanism of 1,3-Bis(tert-butylperoxyisopropyl)benzene. It includes key quantitative data, detailed experimental protocols, and visualizations of the chemical processes involved. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize or study radical initiators.

Introduction

1,3-Bis(tert-butylperoxyisopropyl)benzene, also known by trade names such as Perkadox 14S-FL, is a bifunctional organic peroxide widely used as a free radical initiator in various chemical processes, most notably in the crosslinking of polymers. Its symmetrical structure, featuring two peroxide linkages, allows for the efficient generation of free radicals upon thermal decomposition. Understanding the initiation mechanism, kinetics, and subsequent radical pathways is crucial for controlling reaction rates, optimizing process conditions, and ensuring the desired properties of the final products.

Core Initiation Mechanism

The initiation process is predominantly a thermal one, commencing with the homolytic cleavage of the weak oxygen-oxygen (O-O) bonds within the peroxide groups. This decomposition is highly dependent on temperature.

The primary initiation step involves the symmetrical breaking of both peroxide bonds, yielding two cumyl-type radicals and two tert-butoxy radicals.

A secondary fragmentation pathway involves the β-scission of the initially formed radicals. The cumyloxy radical can further decompose to generate a more stable acetophenone and a highly reactive methyl radical. Similarly, the tert-butoxy radical can undergo β-scission to form acetone and a methyl radical.

These generated free radicals, particularly the highly reactive methyl and tert-butoxy radicals, are responsible for initiating further chemical reactions, such as polymerization or polymer modification, by abstracting atoms from other molecules to create new radical centers.

Quantitative Data

The thermal decomposition of 1,3-Bis(tert-butylperoxyisopropyl)benzene has been characterized by several key kinetic and safety parameters. The following tables summarize the available quantitative data.

Table 1: Thermal Decomposition Kinetic Parameters

| Parameter | Value | Unit | Notes |

| Activation Energy (Ea) | 152.69[1] | kJ/mol | |

| Pre-exponential Factor (A) | 7.65E+15[2] | s⁻¹ |

Table 2: Half-life at Various Temperatures

| Temperature | Half-life | Unit |

| 114[1][2] | 10[1][2] | hours |

| 134[1][2] | 1[1][2] | hour |

| 156[1][2] | 1[1] | minute |

Table 3: Safety Parameters

| Parameter | Value | Unit |

| Self-Accelerating Decomposition Temperature (SADT) | 80[1] | °C |

Note on Initiator Efficiency: The initiator efficiency (ƒ), defined as the fraction of radicals that initiate polymerization, is a critical parameter. While specific experimental values for 1,3-Bis(tert-butylperoxyisopropyl)benzene were not found in the reviewed literature, data for a structurally similar dialkyl peroxide, di-tert-butyl peroxide (DTBP), shows an initiator efficiency close to 1.0 in ethene polymerization.[3] This suggests that the radicals generated from dialkyl peroxides are generally efficient at initiating polymerization.

Experimental Protocols

The following section outlines a general experimental protocol for determining the thermal decomposition kinetics of 1,3-Bis(tert-butylperoxyisopropyl)benzene using Differential Scanning Calorimetry (DSC). This method is widely used for studying the thermal behavior of organic peroxides.

Objective:

To determine the activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of 1,3-Bis(tert-butylperoxyisopropyl)benzene.

Materials and Equipment:

-

1,3-Bis(tert-butylperoxyisopropyl)benzene (high purity)

-

High-pressure DSC pans (e.g., gold-plated stainless steel)

-

Differential Scanning Calorimeter (DSC) with a suitable temperature range and sensitivity

-

Inert gas supply (e.g., nitrogen or argon)

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of 1,3-Bis(tert-butylperoxyisopropyl)benzene (typically 1-5 mg) into a DSC pan.

-

Hermetically seal the pan to prevent evaporation of the sample and its decomposition products.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a temperature above its decomposition range at a constant heating rate (e.g., 2, 5, 10, and 20 °C/min). A series of experiments at different heating rates is necessary to apply isoconversional kinetic analysis methods.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

From the DSC thermograms, determine the onset temperature (T_onset) and the peak exothermic temperature (T_peak) of decomposition for each heating rate.

-

Integrate the area under the exothermic peak to determine the heat of decomposition (ΔH_d).

-

Utilize isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) method, to calculate the activation energy (Ea) as a function of the extent of conversion. These methods do not require prior knowledge of the reaction model.

-

Once the activation energy is determined, the pre-exponential factor (A) can be calculated using the Kissinger equation or other appropriate kinetic models.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Caption: Free radical initiation and fragmentation pathway.

Caption: Workflow for determining decomposition kinetics.

References

An In-Depth Technical Guide to the Thermal Decomposition of 1,3-Bis(tert-butylperoxyisopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,3-Bis(tert-butylperoxyisopropyl)benzene, a bifunctional organic peroxide. Due to the limited availability of specific quantitative data for this compound in the reviewed literature, this guide leverages data from the closely related and well-studied compound, dicumyl peroxide, to infer decomposition pathways and products. This approach, known as "analysis by analogy," is a standard scientific method for making informed predictions in the absence of direct experimental results for a specific molecule.

Introduction to Thermal Decomposition

Organic peroxides are characterized by the presence of one or more peroxy groups (-O-O-), which are thermally unstable and prone to decomposition upon heating. This decomposition process generates reactive free radicals, making these compounds valuable as initiators for polymerization, cross-linking agents, and in other chemical syntheses. 1,3-Bis(tert-butylperoxyisopropyl)benzene, with its two peroxide functionalities, is utilized in applications requiring a high degree of cross-linking.

The thermal decomposition of 1,3-Bis(tert-butylperoxyisopropyl)benzene is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of two tertiary oxyradicals.[1] These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction and β-scission, to yield a range of stable decomposition products.[2] Understanding the identity and quantity of these products under different thermal conditions is crucial for process optimization, safety, and quality control.

Predicted Thermal Decomposition Products

Table 1: Predicted Thermal Decomposition Products of 1,3-Bis(tert-butylperoxyisopropyl)benzene and Analogous Products from Dicumyl Peroxide

| 1,3-Bis(tert-butylperoxyisopropyl)benzene Decomposition Product (Predicted) | Analogous Dicumyl Peroxide Decomposition Product |

| Methane | Methane |

| Acetone | Acetophenone |

| tert-Butanol | Dimethyl benzyl alcohol |

| 1,3-Diacetylbenzene | - |

| 1-(1-Hydroxy-1-methylethyl)-3-acetylbenzene | - |

| 1,3-Bis(1-hydroxy-1-methylethyl)benzene | - |

Note: The formation of di-functional products for 1,3-Bis(tert-butylperoxyisopropyl)benzene is expected due to the presence of two peroxide groups.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 1,3-Bis(tert-butylperoxyisopropyl)benzene is initiated by the cleavage of the O-O bonds, forming a di-radical species. This is followed by a cascade of radical reactions.

Caption: Proposed thermal decomposition pathway of 1,3-Bis(tert-butylperoxyisopropyl)benzene.

Experimental Protocols

This section outlines generalized experimental protocols for the analysis of the thermal decomposition of aromatic peroxides, which can be adapted for 1,3-Bis(tert-butylperoxyisopropyl)benzene.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability and decomposition characteristics of the peroxide.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the peroxide sample into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Apparatus: Differential Scanning Calorimeter.

-

Temperature Program: Heat the sample from ambient temperature to 300°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Data Analysis: Determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition from the resulting thermogram.

Caption: Experimental workflow for DSC analysis.

Product Identification and Quantification using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile decomposition products.[4]

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the peroxide (e.g., 0.1-1.0 mg) into a pyrolysis sample tube.

-

Instrument Setup:

-

Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer.

-

Pyrolysis: Heat the sample to a set temperature (e.g., 250°C, 300°C, 350°C) for a short duration (e.g., 30 seconds) in an inert atmosphere.

-

GC Conditions:

-

Injector: Split/splitless injector at 280°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

Source Temperature: 230°C.

-

-

-

Data Analysis: Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST). Quantify the products using appropriate calibration standards.

Caption: Experimental workflow for Py-GC-MS analysis.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of 1,3-Bis(tert-butylperoxyisopropyl)benzene. While a lack of direct quantitative data necessitates the use of analogy to the well-studied dicumyl peroxide, the proposed decomposition pathway and predicted products offer a robust framework for researchers and professionals in the field. The provided experimental protocols offer a starting point for the detailed analysis of this and other aromatic peroxides. Further experimental work is encouraged to provide specific quantitative data for the thermal decomposition of 1,3-Bis(tert-butylperoxyisopropyl)benzene to validate and refine the predictions made in this guide.

References

Synthesis of 1,3-Bis(tert-butylperoxyisopropyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(tert-butylperoxyisopropyl)benzene, a vital organic peroxide extensively utilized as a crosslinking agent and polymerization initiator in various industrial applications. This document details the primary synthetic methodologies, presents key quantitative data, and outlines the experimental protocols for its preparation.

Core Synthesis Strategies

The industrial production of 1,3-Bis(tert-butylperoxyisopropyl)benzene predominantly relies on two main synthetic pathways: traditional acid-catalyzed condensation and more contemporary one-step synthesis methods.[1]

-

Acid-Catalyzed Condensation: This foundational approach involves the reaction of di-(2-hydroxyisopropyl)benzene with tert-butyl hydroperoxide in the presence of a strong acid catalyst, such as sulfuric acid or perchloric acid.[1] While effective, this method can present challenges related to moderate yields and the formation of byproducts.[1]

-

One-Step Synthesis: More advanced and efficient, one-step methods aim for higher yields, greater purity, and milder reaction conditions.[1] A prevalent one-step approach is the direct reaction of 1,3-diisopropylbenzene with tert-butyl hydroperoxide, often facilitated by a metal ion catalyst.[1] Another variation involves the condensation of di-(2-hydroxyisopropyl)benzene with an aqueous solution of tert-butyl hydroperoxide.[1]

Quantitative Data Summary

The selection of a synthetic route is often guided by the desired yield, purity, and reaction conditions. The following table summarizes quantitative data from various reported methodologies.

| Synthesis Method | Key Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| Acid-Catalyzed Condensation | di-(2-hydroxyisopropyl)benzene, tert-butyl hydroperoxide | 70% Sulfuric Acid | 10-25 | - | 78-82 | >95 |

| One-Step Synthesis | tert-butyl hydroperoxide, 2-isopropyl benzene alcohol | NaClO₄ / 70% H₂SO₄ | 30-55 | 30-50 min | >95 | >95 |

| Heteropoly Acid Catalysis | α,α'-dihydroxy-p-diisopropylbenzene, tert-butyl hydroperoxide hydrate | H₆P₂W₁₈O₆₂·nH₂O | 45 | 16-20 h | 50.8-54.0 | 98.2-99.1 |

| Perchloric Acid Catalysis | di-(2-hydroxyisopropyl)benzene, tert-butyl hydroperoxide | Perchloric Acid | 39-56 | - | 86.6 | - |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the synthesis of 1,3-Bis(tert-butylperoxyisopropyl)benzene.

One-Step Synthesis using Sodium Perchlorate and Sulfuric Acid

This method, adapted from patent literature, offers high yield and purity under relatively mild conditions.[2]

Materials:

-

tert-butyl hydroperoxide (TBHP)

-

2-isopropyl benzene alcohol

-

Sodium perchlorate (NaClO₄)

-

Sulfuric acid (70% mass concentration)

-

Deionized water

Procedure:

-

To a reaction vessel equipped with a stirrer and placed in a water bath, successively add tert-butyl hydroperoxide, 2-isopropyl benzene alcohol, and the catalyst, sodium perchlorate. The mass ratio of TBHP to 2-isopropyl benzene alcohol to sulfuric acid to sodium perchlorate should be controlled at approximately 3:2:1:0.12-0.17.

-

Maintain the water bath temperature between 30-55°C.

-

Slowly add 70% sulfuric acid to the reaction mixture while stirring.

-

Continue the reaction for 30 to 50 minutes.

-

Terminate the reaction by adding deionized water.

-

Allow the mixture to stand and separate into layers.

-

Collect the upper organic phase and wash it repeatedly with water and an alkali solution to neutralize any remaining acid.

-

Dry the organic phase to obtain the final product with a purity of over 95%.[2]

Acid-Catalyzed Condensation using a Heteropoly Acid Catalyst

This protocol describes the use of a Wells-Dawson type heteropoly acid as an effective catalyst.

Materials:

-

α,α'-dihydroxy-p-diisopropylbenzene (DC)

-

tert-butyl hydroperoxide (TBHP) 80% hydrate

-

Di-tert-butyl peroxide (solvent)

-

Heteropoly acid catalyst (e.g., H₆P₂W₁₈O₆₂·nH₂O)

Procedure:

-

In a 250 mL three-necked flask, add 150g of di-tert-butyl peroxide, 9.8g of the heteropoly acid catalyst, 21.5g of TBHP 80% hydrate, and 19.5g of DC.[3]

-

Stir the mixture and maintain the reaction temperature at 45°C for 20 hours.[3]

-

After the reaction is complete, perform suction filtration.

-

The filtrate is subjected to vacuum distillation at 55-60°C to remove the solvent.[3]

-

Cool the residue to below 25°C to obtain the solid product. This method can yield a product with a purity of up to 99.1% as determined by HPLC analysis.[3]

Reaction Pathway and Experimental Workflow

To visualize the synthesis and purification process, the following diagrams are provided.

Caption: Acid-Catalyzed Synthesis Pathway.

Caption: General Experimental Workflow.

Purity and Byproduct Considerations

Achieving a high purity of over 95% is a critical objective in the production of 1,3-Bis(tert-butylperoxyisopropyl)benzene.[2] The primary purification strategies include:

-

Washing: Neutralizing the acid catalyst and removing water-soluble impurities by washing the organic phase with water and alkali solutions.[2]

-

Recrystallization: A common technique to further purify the product to purities exceeding 95%.[1]

-

Solvent Extraction: Utilizing solvents like toluene for purification.[1]

During the synthesis, several byproducts can form, reducing the final yield and purity. Key identified byproducts include 1-(tert-butylperoxyisopropyl)-3-(2-hydroxyisopropyl)benzene and 1-(tert-butylperoxyisopropyl)-3-isopropenylbenzene.[4] The formation of these can be minimized by carefully controlling reaction conditions such as temperature and reaction time.[4] Continuous synthesis using microreactors has also been explored to enhance safety and productivity by minimizing exothermic runaway reactions.[1]

Safety and Handling

1,3-Bis(tert-butylperoxyisopropyl)benzene is an organic peroxide and must be handled with care. It is sensitive to heat and contamination, and heating may cause a fire.[5] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[4] Store in a cool, well-ventilated place, protected from sunlight.[4] Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[2]

References

- 1. 1,3-Bis(tert-butylperoxyisopropyl)benzene | 2212-81-9 | Benchchem [benchchem.com]

- 2. CN103058908A - One-step synthetic method for bis(t-butylperoxyisopropyl)benzene - Google Patents [patents.google.com]

- 3. CN101544587B - Preparation method of alpha, alpha'-bis(tert-butyl peroxy) diisopropylbenzene - Google Patents [patents.google.com]

- 4. CN106588735A - Bis(t-butylperoxyisopropyl)benzene production method - Google Patents [patents.google.com]

- 5. (1,3-Phenylenebis(1-methylethylidene))bis(tert-butyl) peroxide | C20H34O4 | CID 16654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 1,3-Bis(tert-butylperoxyisopropyl)benzene in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(tert-butylperoxyisopropyl)benzene, also known by various synonyms such as di(tert-butylperoxyisopropyl)benzene and with CAS numbers 2212-81-9 and 25155-25-3 (referring to a mix of 1,3 and 1,4 isomers), is a difunctional organic peroxide. It is widely utilized as a crosslinking agent for a variety of polymers, including polyethylene, ethylene-vinyl acetate copolymer, and rubbers. Its efficacy in modifying polymer properties is significantly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of 1,3-bis(tert-butylperoxyisopropyl)benzene in common solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

1,3-Bis(tert-butylperoxyisopropyl)benzene is characterized by its non-polar nature, which dictates its solubility profile. It exhibits very low solubility in polar solvents like water and good solubility in a range of organic solvents.[1][2] The available quantitative and qualitative solubility data are summarized in the table below.

Table 1: Solubility of 1,3-Bis(tert-butylperoxyisopropyl)benzene in Various Solvents

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | < 0.1 g/100 mL[3] | 21 | Also reported as 0.04 mg/L and insoluble. |

| Hexane | C₆H₁₄ | Non-polar | Good solubility[1] | Not Specified | |

| Toluene | C₇H₈ | Non-polar | Good solubility[1] | Not Specified | |

| Alcohols | R-OH | Polar Protic | Soluble[2] | Not Specified | Specific quantitative data for methanol, ethanol, etc., is not readily available. |

| Ethers | R-O-R' | Polar Aprotic | Soluble[2] | Not Specified | |

| Benzene | C₆H₆ | Non-polar | Soluble[2] | Not Specified | |

| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble[2] | Not Specified |

Experimental Protocols for Solubility Determination

The following section details a general methodology for the experimental determination of the solubility of a solid organic compound like 1,3-bis(tert-butylperoxyisopropyl)benzene in a given solvent.

Materials and Equipment

-

1,3-Bis(tert-butylperoxyisopropyl)benzene (analytical standard)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., Gas Chromatography)

-

Vials for sample analysis

Gravimetric Method (for qualitative to semi-quantitative assessment)

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3-bis(tert-butylperoxyisopropyl)benzene to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature for several hours to allow undissolved solid to settle.

-

Carefully pipette a known volume of the supernatant into a pre-weighed vial. To avoid transferring solid particles, a syringe filter can be used.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the peroxide.

-

Once the solvent is completely removed, re-weigh the vial.

-

The difference in weight corresponds to the mass of the dissolved solute.

-

-

Calculation:

-

Solubility ( g/100 mL) = (mass of dissolved solute / volume of supernatant taken) * 100

-

Analytical Method (e.g., HPLC) for Quantitative Determination

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 1,3-bis(tert-butylperoxyisopropyl)benzene in the chosen solvent at known concentrations.

-

-

Generation of Calibration Curve:

-

Analyze the standard solutions using a validated HPLC method.

-

Plot the peak area (or height) against the concentration of the standards to generate a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow step 1 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Filter the diluted sample through a syringe filter.

-

Inject the filtered sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the quantitative determination of solubility using an analytical method like HPLC.

Caption: Workflow for solubility determination.

Conclusion

While 1,3-Bis(tert-butylperoxyisopropyl)benzene is qualitatively known to be soluble in a wide array of common organic solvents and poorly soluble in water, detailed quantitative solubility data remains sparse in publicly accessible literature. The experimental protocols provided in this guide offer a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. Such data is critical for optimizing reaction conditions, ensuring homogeneity, and controlling the performance of this versatile crosslinking agent in polymer chemistry and other fields.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ãBis (tert.butylperoxyisopropyl) benzeneãCAS No 25155-25-3 Also Named As Di(tert.butylperoxyisopropyl)benzene and Short Name BIPB and Crosslinking Agent BIPB Counter Type to PERKADOX 14 Manufacturers and Suppliers China - Factory - Richem International [wfrichem.com]

- 3. echemi.com [echemi.com]

In-Depth Technical Guide: Health and Safety Data for 1,3-Bis(tert-butylperoxyisopropyl)benzene

This technical guide provides a comprehensive overview of the available health and safety data for 1,3-Bis(tert-butylperoxyisopropyl)benzene (CAS No. 2212-81-9). The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and available toxicological data for 1,3-Bis(tert-butylperoxyisopropyl)benzene. It is important to note that publicly available data for several toxicological endpoints are limited.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₄ | [1][2] |

| Molecular Weight | 338.49 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 43-49 °C | [3] |

| Boiling Point | 360.1 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Water Solubility | Insoluble | [3][5] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [3] |

| Flash Point | 129.6 ± 25.8 °C | [3] |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [6] |

Table 2: Toxicological Data

| Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Rat (female) | Oral | LD₀ > 2000 mg/kg bw | Not Classified | [7] |

| Acute Dermal Toxicity | Data not available | Dermal | Data not available | Not Classified | [8] |

| Acute Inhalation Toxicity | Data not available | Inhalation | Data not available | Not Classified | [8] |

| Skin Corrosion/Irritation | Data not available | Dermal | Non-irritating to the skin | Not Classified | [3][8] |

| Serious Eye Damage/Irritation | Data not available | Ocular | Causes eye irritation | Irritating to eyes | [3][8] |

| Respiratory or Skin Sensitization | Data not available | - | Data not available | Not Classified | [9] |

| Germ Cell Mutagenicity | Data not available | - | Data not available | Not Classified | [9] |

| Carcinogenicity | Data not available | - | Not listed by ACGIH, IARC, or NTP | Not Classified | [3] |

| Reproductive Toxicity | Data not available | - | Data not available | Not Classified | [9] |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | - | May cause respiratory tract irritation | Not Classified | [3][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | - | Data not available | Not Classified | [9] |

Experimental Protocols

Detailed experimental protocols for the key toxicological assessments are outlined below. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

The available acute oral toxicity data (LD₀ > 2000 mg/kg bw in female rats) suggests a low order of acute toxicity. The study would have likely followed a protocol similar to the OECD 420 Fixed Dose Procedure.

-

Principle: The test substance is administered to a group of fasted female rats at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). The selection of the starting dose is based on a sighting study. The endpoint is the observation of clear signs of toxicity, not mortality.

-

Test Animals: Healthy, young adult female rats are used. They are caged individually and acclimated to the laboratory conditions before the study.

-

Procedure:

-

Animals are fasted (food, but not water, is withheld) overnight before dosing.

-

The test substance is administered by gavage using a stomach tube.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

At the end of the observation period, all animals are subjected to a gross necropsy.

-

-

Interpretation of Results: The results are used to classify the substance for acute oral toxicity according to the Globally Harmonized System (GHS). A result of LD₀ > 2000 mg/kg bw generally leads to a "Not Classified" designation for acute oral toxicity.

Skin Irritation/Corrosion - OECD Test Guideline 404

Although specific data is unavailable, the substance is reported to be non-irritating to the skin.[3][8] A standard in vivo study to determine skin irritation would follow OECD 404.

-

Principle: The test substance is applied to a small area of the shaved skin of a single animal (typically a rabbit). The degree of irritation is assessed at specific intervals.

-

Test Animals: Healthy, adult albino rabbits with intact skin are used.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Interpretation of Results: The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified as irritating or non-irritating.

Eye Irritation/Corrosion - OECD Test Guideline 405

The substance is reported to cause eye irritation.[3][8] An in vivo study to determine eye irritation would follow OECD 405.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal (typically a rabbit), with the other eye serving as a control. The degree of eye irritation is assessed by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Procedure:

-

A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second to prevent loss of the material.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

-

Interpretation of Results: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded. Based on the severity and reversibility of the eye lesions, the substance is classified as causing serious eye damage, eye irritation, or no irritation.

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 420)

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

Handling and Storage Precautions for Organic Peroxides

Caption: General safety precautions for organic peroxides.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1,3-BIS(TERT-BUTYLPEROXYISOPROPYL)BENZENE [drugfuture.com]

- 3. 1,3-BIS(TERT-BUTYLDIOXYISOPROPYL)BENZENE | CAS#:2212-81-9 | Chemsrc [chemsrc.com]

- 4. Bis(tert-butyldioxyisopropyl)benzene | C20H34O4 | CID 11856263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BIS(TERT-BUTYLDIOXYISOPROPYL)BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 1,3-Di(Tert-butylperoxy Isopropyl) Benzene High Purity - Dolenchem [dolenchem.com]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemos.de [chemos.de]

Spectroscopic and Analytical Profile of 1,3-Bis(tert-butylperoxyisopropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) and analytical methodologies for the characterization of 1,3-Bis(tert-butylperoxyisopropyl)benzene (CAS No. 2212-81-9). This compound is a bifunctional organic peroxide widely used as a crosslinking agent in the polymer industry. Accurate and detailed analytical characterization is crucial for ensuring its quality, stability, and performance in various applications.

Spectroscopic Data

While a comprehensive, publicly available database of the complete experimental spectra for 1,3-Bis(tert-butylperoxyisopropyl)benzene is limited, this section presents the expected spectroscopic data based on the compound's chemical structure and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,3-Bis(tert-butylperoxyisopropyl)benzene. The expected chemical shifts in ¹H and ¹³C NMR spectra are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for 1,3-Bis(tert-butylperoxyisopropyl)benzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 4H | Aromatic protons (C₆H₄) |

| ~1.6 | s | 12H | Isopropyl methyl protons (-C(CH₃)₂) |

| ~1.2 | s | 18H | tert-Butyl protons (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectral Data for 1,3-Bis(tert-butylperoxyisopropyl)benzene

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aromatic quaternary carbons (C-isopropyl) |

| ~128-130 | Aromatic CH carbons |

| ~82 | Quaternary carbons of the isopropyl group (-C(CH₃)₂) |

| ~80 | Quaternary carbons of the tert-butyl group (-C(CH₃)₃) |

| ~27 | Isopropyl methyl carbons (-C(CH₃)₂) |

| ~25 | tert-Butyl methyl carbons (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in 1,3-Bis(tert-butylperoxyisopropyl)benzene. The characteristic absorption bands are detailed in the table below.

Table 3: Predicted IR Absorption Data for 1,3-Bis(tert-butylperoxyisopropyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2930 | Strong | Aliphatic C-H stretch (methyl groups) |

| 1600-1585, 1500-1400 | Medium-Weak | Aromatic C=C ring stretching |

| 1385-1365 | Medium | C-H bending (gem-dimethyl) |

| ~880 | Medium-Weak | O-O stretch (peroxide)[1] |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1,3-Bis(tert-butylperoxyisopropyl)benzene, with a molecular formula of C₂₀H₃₄O₄, the expected molecular ion and major fragments in electron ionization (EI) mass spectrometry are listed below.

Table 4: Predicted Mass Spectrometry Data (EI-MS) for 1,3-Bis(tert-butylperoxyisopropyl)benzene

| m/z | Relative Intensity | Assignment |

| 338.5 | Low | [M]⁺ (Molecular Ion) |

| 323.4 | Medium | [M - CH₃]⁺ |

| 265.3 | Medium | [M - C₄H₉O]⁺ |

| 249.3 | High | [M - C₄H₉O₂]⁺ |

| 191.2 | Medium | [M - 2(C₄H₉O₂)]⁺ |

| 73.1 | High | [C₄H₉O]⁺ (tert-butoxy radical cation) |

| 57.1 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1,3-Bis(tert-butylperoxyisopropyl)benzene are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 10-20 mg of 1,3-Bis(tert-butylperoxyisopropyl)benzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer : 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

Spectral Width : 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer : 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width : 0-200 ppm.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 1,3-Bis(tert-butylperoxyisopropyl)benzene sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the spectrometer.

-

-

Instrument Parameters :

-

Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction (Direct Infusion for EI-MS) :

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into the ion source via a direct infusion pump at a low flow rate.

-

-

Instrument Parameters (Electron Ionization - EI) :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Ion Source Temperature : 150-250 °C (a lower temperature is preferable for thermally labile peroxides).

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Mass Range : m/z 50-500.

-

-

Data Acquisition and Processing :

-

Acquire the mass spectrum.

-

The software will generate a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the expected fragmentation based on the molecular structure.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1,3-Bis(tert-butylperoxyisopropyl)benzene.

Caption: Workflow for the spectroscopic analysis of 1,3-Bis(tert-butylperoxyisopropyl)benzene.

References

Methodological & Application

Application Notes: Crosslinking Polyethylene with 1,3-Bis(tert-butylperoxyisopropyl)benzene

These application notes provide a comprehensive protocol for the crosslinking of polyethylene (PE) using 1,3-Bis(tert-butylperoxyisopropyl)benzene (BIPB) as the crosslinking agent. This process enhances the thermal and mechanical properties of polyethylene, making it suitable for a wider range of applications. BIPB offers a significant advantage over traditional peroxides like dicumyl peroxide (DCP) as it is odorless and requires a lower concentration to achieve a similar crosslinking effect.[1][2][3]

Introduction

Chemical crosslinking of polyethylene introduces covalent bonds between polymer chains, forming a three-dimensional network structure.[1] This transformation from a thermoplastic to a thermoset material results in improved properties such as increased tensile strength, impact resistance, and thermal stability.[4] 1,3-Bis(tert-butylperoxyisopropyl)benzene is a highly efficient bifunctional peroxide crosslinking agent that decomposes at elevated temperatures to generate free radicals.[1] These radicals abstract hydrogen atoms from the polyethylene backbone, creating macroradicals that then combine to form crosslinks.[5]

Materials and Equipment

Materials:

-

Polyethylene (e.g., High-Density Polyethylene - HDPE)

-

1,3-Bis(tert-butylperoxyisopropyl)benzene (BIPB)

-

Antioxidant (optional, but recommended to prevent degradation)

-

Xylene (for gel content determination)

Equipment:

-

Internal mixer (e.g., Haake mixer) or twin-screw extruder

-

Compression molding press

-

Soxhlet extraction apparatus

-

Tensile testing machine

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Impact tester

Experimental Protocols

Compounding of Polyethylene and BIPB

This protocol describes the process of mixing polyethylene with the BIPB crosslinking agent.

-

Pre-drying: Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

-

Mixing:

-

Set the internal mixer to a temperature below the decomposition temperature of BIPB, typically around 130-140°C.

-

Add the dried polyethylene pellets to the mixer and allow them to melt and homogenize for 3-5 minutes.

-

Add the desired concentration of BIPB (and antioxidant, if used) to the molten polyethylene. Concentrations typically range from 0.1 to 2.0 wt%.

-

Continue mixing for another 5-10 minutes to ensure uniform dispersion of the peroxide.

-

-

Sheet Preparation:

-

Quickly remove the molten compound from the mixer and press it into a sheet of desired thickness using a cold press.

-

Allow the sheet to cool to room temperature.

-

Crosslinking (Curing) Process

This protocol outlines the thermal crosslinking of the compounded polyethylene.

-

Preheating the Mold: Preheat the compression molding press to the desired crosslinking temperature. This temperature is typically in the range of 170-200°C.[4]

-

Molding and Curing:

-

Place the compounded polyethylene sheet into the preheated mold.

-

Apply a pressure of approximately 10-15 MPa.

-

Maintain the temperature and pressure for a specific curing time, typically ranging from 10 to 30 minutes, to allow for the complete decomposition of the peroxide and formation of crosslinks.[6]

-

-

Cooling:

-

After the curing time is complete, cool the mold and the crosslinked polyethylene sheet to room temperature under pressure to minimize warpage.

-

Once cooled, remove the crosslinked polyethylene (XLPE) sheet from the mold.

-

Characterization of Crosslinked Polyethylene (XLPE)

The gel content is a measure of the degree of crosslinking.[7]

-

Sample Preparation: Cut a sample of the XLPE (approximately 0.2-0.3 g) into small pieces.

-

Initial Weighing: Accurately weigh the sample (W_initial).

-

Extraction:

-

Drying: Remove the sample from the extractor and dry it in a vacuum oven at 80°C until a constant weight is achieved.

-

Final Weighing: Accurately weigh the dried, crosslinked sample (W_final).

-

Calculation: Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) * 100

Quantitative Data

The following tables summarize the effect of BIPB concentration on the properties of High-Density Polyethylene (HDPE).

| BIPB Concentration (wt%) | Gel Content (%) |

| 0.1 | ~40 |

| 0.3 | ~75 |

| 0.5 | ~88 |

| 0.7 | ~92 |

| 1.0 | ~95 |

| 1.5 | ~96 |

Table 1: Effect of BIPB concentration on the gel content of HDPE. Data adapted from literature.[4]

| BIPB Concentration (wt%) | Impact Strength (kJ/m²) | Elongation at Break (%) |

| 0.0 | 4 | 20 |

| 0.5 | ~80 | ~550 |

| 0.7 | ~80 | ~550 |

| 1.5 | 64 | 360 |

Table 2: Effect of BIPB concentration on the mechanical properties of HDPE at room temperature. Data adapted from literature.[4]

Visualizations

Caption: Experimental workflow for crosslinking polyethylene with BIPB.

Caption: Reaction mechanism of polyethylene crosslinking initiated by BIPB.

References

- 1. store.astm.org [store.astm.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Resin Parameters on the Consistency and Mechanical Properties of Ultra-High-Molecular-Weight Polyethylene Fiber [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. blog.polyprocessing.com [blog.polyprocessing.com]

- 6. img.antpedia.com [img.antpedia.com]

- 7. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blog.polyprocessing.com [blog.polyprocessing.com]

Application Notes and Protocols: Utilizing 1,3-Bis(tert-butylperoxyisopropyl)benzene in Ethylene-Vinyl Acetate (EVA) Foam Production

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethylene-vinyl acetate (EVA) foams are widely utilized in various industries due to their excellent cushioning, flexibility, and lightweight properties. The production of high-quality EVA foam necessitates a crosslinking process to enhance its mechanical strength, thermal stability, and dimensional stability. 1,3-Bis(tert-butylperoxyisopropyl)benzene (BIPB) is an organic peroxide that serves as an effective crosslinking agent in the manufacturing of EVA foam.[1][2] This document provides detailed application notes and experimental protocols for the use of BIPB in EVA foam production.

One of the primary advantages of using BIPB over other peroxides, such as dicumyl peroxide (DCP), is that a smaller amount is required to achieve a similar crosslinking effect.[3] Additionally, BIPB is known for having a less pungent odor during processing and in the final product.[3]

Chemical and Physical Properties of 1,3-Bis(tert-butylperoxyisopropyl)benzene (BIPB)

A thorough understanding of the properties of BIPB is crucial for designing and optimizing the EVA foam production process.

| Property | Value | Reference |

| Chemical Name | 1,3-Bis(tert-butylperoxyisopropyl)benzene | [2][4] |

| CAS Number | 2212-81-9 | [2][4] |

| Molecular Formula | C20H34O4 | [4] |

| Molecular Weight | 338.48 g/mol | [4] |

| Appearance | White powder/flake solid | [2] |

| Purity | ≥97% | [2] |

| Melting Point | 44-48°C | [2] |

| Active Oxygen Content | 9.1%~9.6% | [2] |

| Activation Energy | 152.69 KJ/mol | [2] |

| 10-hour half-life Temp. | 114°C | [2] |

| 1-hour half-life Temp. | 134°C | [2] |

| 6-minute half-life Temp. | 156°C | [2] |

Experimental Protocols

Materials and Formulation

The following table outlines a general formulation for EVA foam production using BIPB as the crosslinking agent. The quantities are given in parts per hundred of resin (phr).

| Component | Amount (phr) | Purpose |

| EVA Resin (e.g., 18% VA content) | 100 | Base Polymer |

| 1,3-Bis(tert-butylperoxyisopropyl)benzene (BIPB) | 0.3 - 4.0 | Crosslinking Agent |

| Foaming Agent (e.g., Azodicarbonamide) | 2.0 - 10.0 | Cell Formation |

| Foaming Accelerator (e.g., Zinc Oxide) | 0.01 - 5.0 | Lowers decomposition temp. of foaming agent |

| Plasticizer | 5.0 - 40.0 | Improves flexibility |

| Filler (e.g., Calcium Carbonate) | As required | Cost reduction, property modification |

| Processing Aid (e.g., Stearic Acid) | As required | Improves processability |

Note: The optimal concentration of each component will depend on the specific grade of EVA resin and the desired properties of the final foam product.

Experimental Procedure

The following protocol describes a typical laboratory-scale procedure for preparing crosslinked EVA foam.

Step 1: Compounding

-

Pre-mix the EVA resin with the plasticizer, filler, and processing aid in a high-speed mixer.

-

Add the foaming agent, foaming accelerator, and BIPB to the pre-mix.

-

Melt-mix the compound in an internal mixer (e.g., Banbury mixer) at a temperature of approximately 120°C for 4 minutes.[5]

-

Further homogenize the compound on a two-roll mill for 2 minutes.[5]

Step 2: Foaming and Curing

-

Preheat a compression mold to the desired curing temperature (typically between 165°C and 190°C).[5][6]

-

Place a known amount of the compounded EVA sheet into the preheated mold.

-

Close the mold and apply pressure. The curing time will depend on the temperature and the half-life of the BIPB.

-

After the specified curing time, open the mold to allow the EVA to expand into a foam structure.

-

Cool the foam to room temperature.

Data Presentation

The concentration of BIPB significantly influences the properties of the resulting EVA foam.

Table 1: Effect of BIPB Concentration on Thermal Properties of EVA[6]

| BIPB Concentration (phr) | Melting Point (°C) | Crystallization Temperature (°C) | Melting Enthalpy (J/g) |

| 0 | 83.2 | 63.3 | 74.8 |

| 0.7 | 77.2 | 59.3 | 41.4 |

Table 2: Effect of BIPB Concentration on Gel Content of EVA[6]

| Sample ID | BIPB Concentration (phr) | Gel Content (%) |

| E-P-0.5B | 0.5 | ~85 |

Note: Higher gel content indicates a higher degree of crosslinking.

Visualizations

Chemical Crosslinking Pathway

The following diagram illustrates the free-radical induced crosslinking of EVA by BIPB.

Caption: Free-radical crosslinking mechanism of EVA with BIPB.

Experimental Workflow for EVA Foam Production

The diagram below outlines the key steps in the production and analysis of EVA foam.

Caption: Workflow for EVA foam production and characterization.

References

- 1. 1,3-Di(tert-butylperoxy isopropy)benzene China Supplier-DONGLAN [dolenchem.com]

- 2. Manufacturer Rubber Crosslinking Agent 1, 3-Bis (tert-butylperoxyisopropyl) Benzene - Adhesive, Rubber Auxiliary Agent | Made-in-China.com [m.made-in-china.com]

- 3. Bis (tert-butyldioxyisopropyl) Benzene Used as Crosslinking Agent for EVA Foaming Bibp - Bis (tert-butyldioxyisopropyl) Benzene and EVA Foaming [3bf12b2b2d28ef1b.en.made-in-china.com]

- 4. echemi.com [echemi.com]

- 5. Influence of crosslinking agent and EVA residues on the properties of EVA boards used in the footwear industry | Research, Society and Development [rsdjournal.org]

- 6. Comparative Study of the Foaming Behavior of Ethylene–Vinyl Acetate Copolymer Foams Fabricated Using Chemical and Physical Foaming Processes - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1,3-Bis(tert-butylperoxyisopropyl)benzene in Silicone Rubber Curing

Abstract: This document provides detailed application notes and experimental protocols for the use of 1,3-Bis(tert-butylperoxyisopropyl)benzene (BIPB) as a crosslinking agent for silicone rubber. It is intended for researchers, scientists, and professionals in material science and development. The notes cover the curing mechanism, key performance features, and typical physical properties of the resulting elastomer. The protocols offer a standardized workflow for sample preparation, curing, and characterization.

Introduction

Silicone rubbers are high-performance elastomers known for their excellent thermal stability, chemical resistance, and electrical insulation properties.[1][2] To achieve these characteristics, the linear silicone polymer chains must be crosslinked into a three-dimensional network in a process known as curing or vulcanization. 1,3-Bis(tert-butylperoxyisopropyl)benzene, commonly referred to as BIPB, is an organic peroxide widely used as a high-efficiency crosslinking agent for silicone rubber and other polymers.[3][4]

Peroxide curing systems, like those using BIPB, initiate a free-radical process at elevated temperatures, resulting in the formation of highly stable carbon-carbon (C-C) crosslinks between polymer chains.[5] This covalent network imparts the desired mechanical strength, elasticity, and durability to the final material. BIPB is particularly valued for its high cross-linking efficiency, low volatility, and the production of cured articles with minimal odor compared to other peroxides like dicumyl peroxide (DCP).[3][6]

Curing Mechanism with BIPB

The crosslinking of silicone rubber with BIPB is a free-radical reaction initiated by the thermal decomposition of the peroxide. The process can be summarized in three main steps:

-

Initiation: At curing temperatures (typically >150°C), the peroxide bond in the BIPB molecule undergoes homolytic cleavage, breaking into two highly reactive free radicals.

-

Hydrogen Abstraction: These free radicals abstract hydrogen atoms from the methyl or vinyl side groups of the polysiloxane (silicone) chains, creating polymer radicals.

-